4-({[2-(Trifluoromethyl)phenoxy]imino}methyl)benzoic acid
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Overview
Description
4-({[2-(Trifluoromethyl)phenoxy]imino}methyl)benzoic acid is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. The presence of the trifluoromethyl group imparts distinct characteristics, making it valuable in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[2-(Trifluoromethyl)phenoxy]imino}methyl)benzoic acid typically involves the reaction of 2-(trifluoromethyl)phenol with suitable reagents to form the phenoxy group, followed by the introduction of the imino and benzoic acid functionalities. Common synthetic routes include:
Suzuki-Miyaura Coupling: This method involves the coupling of boronic acids with halides in the presence of a palladium catalyst.
Nitration and Reduction: The nitration of aromatic compounds followed by reduction to introduce the imino group.
Industrial Production Methods
Industrial production methods often utilize continuous flow processes to ensure consistent quality and yield. These methods involve optimized reaction conditions such as temperature, pressure, and reagent concentrations to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-({[2-(Trifluoromethyl)phenoxy]imino}methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, ruthenium, copper.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, enhancing the compound’s applicability in different fields .
Scientific Research Applications
4-({[2-(Trifluoromethyl)phenoxy]imino}methyl)benzoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-({[2-(Trifluoromethyl)phenoxy]imino}methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenylboronic acid: Used in similar synthetic applications.
4-Methyl-2-(trifluoromethyl)benzoic acid: Another compound with a trifluoromethyl group, used as a pharmaceutical intermediate.
Uniqueness
4-({[2-(Trifluoromethyl)phenoxy]imino}methyl)benzoic acid stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
849049-06-5 |
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Molecular Formula |
C15H10F3NO3 |
Molecular Weight |
309.24 g/mol |
IUPAC Name |
4-[[2-(trifluoromethyl)phenoxy]iminomethyl]benzoic acid |
InChI |
InChI=1S/C15H10F3NO3/c16-15(17,18)12-3-1-2-4-13(12)22-19-9-10-5-7-11(8-6-10)14(20)21/h1-9H,(H,20,21) |
InChI Key |
GSURGZXUNNXXET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)ON=CC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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